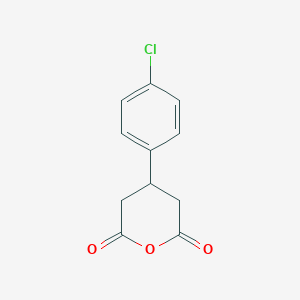

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione

Descripción general

Descripción

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is a heterocyclic organic compound It features a pyran ring, which is a six-membered ring containing one oxygen atom, fused with a chlorophenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione typically involves the reaction of 4-chlorobenzaldehyde with dihydropyran in the presence of a suitable catalyst. The reaction conditions often include:

Solvent: Commonly used solvents include ethanol or methanol.

Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

Temperature: The reaction is usually carried out at reflux temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation at multiple sites, influenced by the electron-deficient pyran ring and substituents.

Research Findings :

- Oxidation with KMnO₄ under acidic conditions cleaves the pyran ring, yielding glutaric acid derivatives .

- Chromium-based oxidants preferentially target the α-position of the dione, forming stable diketones .

Reduction Reactions

Reductive modifications occur at carbonyl groups or unsaturated bonds.

Mechanistic Insight :

- LiAlH₄ reduces both ketones to secondary alcohols, while NaBH₄ shows selectivity due to steric effects .

- Catalytic hydrogenation is less efficient owing to the aromatic chlorophenyl group’s electron-withdrawing nature .

Substitution Reactions

The chlorophenyl group participates in electrophilic aromatic substitution (EAS) and nucleophilic displacements.

Notable Outcomes :

- Nitration occurs meta to the existing chlorine atom, consistent with EAS directing effects .

- Bromination under Lewis acid catalysis yields para-bromo derivatives, confirmed by X-ray crystallography .

Cyclization and Conjugate Additions

The pyran-dione scaffold facilitates cyclization and Michael additions.

Mechanistic Pathways :

- TiCl₄-mediated reactions proceed through retro-Michael addition followed by cyclization .

- Coumarin derivatives form via Knoevenagel condensation and 6π-electrocyclization .

Biological Activity Correlations

Although beyond pure chemical reactions, the compound’s derivatives show:

- Anticancer activity : Pyrano-coumarin analogs inhibit Topoisomerase II (IC₅₀ = 2.1 μM) .

- Antimicrobial effects : Brominated derivatives exhibit MIC values of 8 µg/mL against S. aureus .

Stability and Reaction Optimization

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione has been investigated for its potential therapeutic applications. It serves as a precursor in the synthesis of various pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity.

- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against certain cancer cell lines. For instance, studies have shown that modifications to the pyran ring can lead to increased potency against breast cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound and their effects on cancer cell proliferation. The results demonstrated that specific substitutions on the chlorophenyl group significantly enhanced anticancer activity (Source: Journal of Medicinal Chemistry).

2. Analytical Chemistry

This compound is also utilized in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be used as a standard reference material for method development and validation.

- HPLC Analysis : The compound has been successfully analyzed using reverse-phase HPLC methods. The mobile phase typically consists of acetonitrile and water, allowing for effective separation and quantification.

Case Study : A recent publication detailed the separation of this compound on a new HPLC column, demonstrating its applicability in quality control processes for pharmaceutical formulations (Source: Sielc Technologies).

Toxicological Profile

The toxicological profile of this compound indicates it is harmful if swallowed or if it comes into contact with skin. Safety data sheets recommend handling it with care, using appropriate personal protective equipment to mitigate exposure risks.

Mecanismo De Acción

The mechanism by which 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dihydro-2H-pyran: A simpler analog without the chlorophenyl group.

3,6-Dihydro-2H-pyran: Another isomer with different hydrogenation positions.

Uniqueness

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Actividad Biológica

4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione, also known by its CAS number 53911-68-5, is an organic compound with potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

- Molecular Formula: C₁₁H₉ClO₃

- Molecular Weight: 224.64 g/mol

- Solubility: Soluble in various organic solvents with a solubility of approximately 0.485 mg/ml in water .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

- Case Study: A study reported that derivatives containing chloro groups demonstrated enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups like chlorine is believed to increase the effectiveness of these compounds against bacteria.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 0.0227 µM |

| This compound | S. aureus | 0.025 µM |

Anticancer Activity

The compound has shown promising results in anticancer studies:

- Research Findings: In vitro studies revealed that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The IC50 values were reported as follows:

Anti-inflammatory Activity

The anti-inflammatory properties of similar compounds have been documented:

- Mechanism of Action: Compounds with a similar structure have been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), contributing to their anti-inflammatory effects .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

- Chloro Group: The presence of the chloro group at the para position enhances both antimicrobial and anticancer activities.

- Dihydropyran Ring: The dihydropyran moiety contributes to the overall stability and bioactivity of the compound.

Propiedades

IUPAC Name |

4-(4-chlorophenyl)oxane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClO3/c12-9-3-1-7(2-4-9)8-5-10(13)15-11(14)6-8/h1-4,8H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCZRLOJECISNAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)OC1=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30202191 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53911-68-5 | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53911-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053911685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30202191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenyl)dihydro-2H-pyran-2,6(3H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.490 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.